molecular formula C8H12O4 B13005719 cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid

Cat. No.: B13005719
M. Wt: 172.18 g/mol
InChI Key: KLGKVMMWRDYKJM-SYDPRGILSA-N
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Description

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4 It is a cyclobutane derivative with two carboxylic acid groups positioned at the 1 and 3 positions of the cyclobutane ring, and two methyl groups at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] photocycloaddition of trans-cinnamic acid derivatives, followed by hydrolysis to yield the desired dicarboxylic acid . The reaction conditions often include the use of UV light to induce the cycloaddition and subsequent hydrolysis under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the photocycloaddition process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The cyclobutane ring and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • cis-1,2-Dimethylcyclobutane-1,3-dicarboxylic acid
  • trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
  • cis-3,4-Dimethylcyclobutane-1,2-dicarboxylic acid

Uniqueness: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid is unique due to its specific cis-configuration and the presence of two methyl groups at the 2 position. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1R,3S)-2,2-dimethylcyclobutane-1,3-dicarboxylic acid

InChI

InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5+

InChI Key

KLGKVMMWRDYKJM-SYDPRGILSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)O)C(=O)O)C

Origin of Product

United States

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